molecular formula C23H20N4O4 B5121200 4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE

4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE

Cat. No.: B5121200
M. Wt: 416.4 g/mol
InChI Key: KLQZCVAZYWVIOC-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-nitrobenzaldehyde and 4-pyridylmethylamine. These intermediates are then subjected to condensation reactions, followed by amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

Research into its potential as a therapeutic agent for various diseases, particularly those involving inflammation or cancer.

Industry

Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro and amide groups could play a role in binding to biological targets, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ME-N-(2-(3-NITROPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
  • 4-ME-N-(2-(3-AMINOPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
  • 4-ME-N-(2-(3-HYDROXYPHENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE

Uniqueness

The presence of the nitro group in “this compound” distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity. The combination of aromatic rings and functional groups also contributes to its distinct properties.

Properties

IUPAC Name

4-methyl-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-16-5-7-19(8-6-16)22(28)26-21(14-18-3-2-4-20(13-18)27(30)31)23(29)25-15-17-9-11-24-12-10-17/h2-14H,15H2,1H3,(H,25,29)(H,26,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZCVAZYWVIOC-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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